1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine
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Overview
Description
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a diphenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1,2-diphenylethylamine with 2-chloroethylpyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aminoethylpiperazine: A derivative of piperazine with similar structural features.
Diphenylethylamine: Shares the diphenylethyl group but lacks the pyrimidinyl and piperazine components.
Uniqueness
1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine is unique due to its combination of a piperazine ring, a pyrimidinyl group, and a diphenylethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
63978-43-8 |
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Molecular Formula |
C24H29N5 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1,2-diphenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]ethanamine |
InChI |
InChI=1S/C24H29N5/c1-3-8-21(9-4-1)20-23(22-10-5-2-6-11-22)25-14-15-28-16-18-29(19-17-28)24-26-12-7-13-27-24/h1-13,23,25H,14-20H2 |
InChI Key |
MCZLTHSUUGWUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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